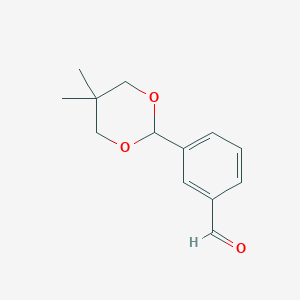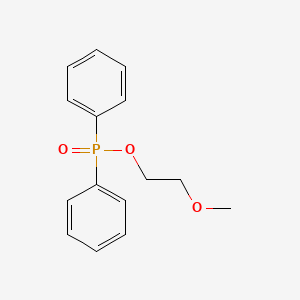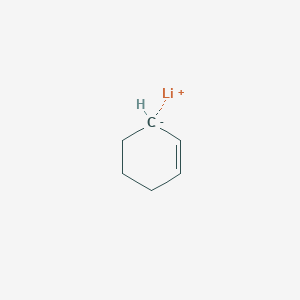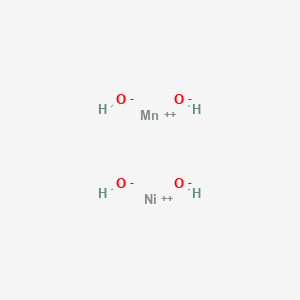
Manganese(2+);nickel(2+);tetrahydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese(2+);nickel(2+);tetrahydroxide is a coordination compound that consists of manganese and nickel ions coordinated with hydroxide ions
准备方法
Synthetic Routes and Reaction Conditions
The preparation of manganese(2+);nickel(2+);tetrahydroxide typically involves the reaction of manganese(II) and nickel(II) salts with a hydroxide source. One common method is to dissolve manganese(II) chloride and nickel(II) chloride in water, followed by the addition of sodium hydroxide solution. The reaction proceeds as follows:
[ \text{MnCl}_2 + \text{NiCl}_2 + 4\text{NaOH} \rightarrow \text{Mn(OH)}_2 + \text{Ni(OH)}_2 + 4\text{NaCl} ]
The resulting precipitate is then filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize the production process.
化学反应分析
Types of Reactions
Manganese(2+);nickel(2+);tetrahydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of manganese and nickel.
Reduction: It can be reduced to lower oxidation states under specific conditions.
Substitution: The hydroxide ligands can be substituted with other ligands such as halides or organic ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be carried out using halide salts or organic ligands in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) compounds, while reduction may produce manganese(I) or nickel(I) species.
科学研究应用
Manganese(2+);nickel(2+);tetrahydroxide has several scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Electrochemistry: The compound is studied for its electrochemical properties and potential use in batteries and supercapacitors.
Materials Science: It is investigated for its potential use in the synthesis of advanced materials with unique properties.
Biology and Medicine:
作用机制
The mechanism by which manganese(2+);nickel(2+);tetrahydroxide exerts its effects involves the interaction of the metal ions with various molecular targets. The manganese and nickel ions can participate in redox reactions, coordinate with other molecules, and influence the activity of enzymes and other proteins. The specific pathways and targets depend on the context in which the compound is used.
相似化合物的比较
Similar Compounds
Manganese(II) hydroxide: Similar in structure but lacks the nickel component.
Nickel(II) hydroxide: Similar in structure but lacks the manganese component.
Mixed metal hydroxides: Compounds containing other metal ions such as cobalt or zinc in combination with manganese or nickel.
Uniqueness
Manganese(2+);nickel(2+);tetrahydroxide is unique due to the combination of manganese and nickel ions, which imparts distinct chemical and physical properties. This combination can enhance the compound’s catalytic activity, electrochemical performance, and stability compared to single-metal hydroxides.
属性
CAS 编号 |
159374-49-9 |
|---|---|
分子式 |
H4MnNiO4 |
分子量 |
181.661 g/mol |
IUPAC 名称 |
manganese(2+);nickel(2+);tetrahydroxide |
InChI |
InChI=1S/Mn.Ni.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
InChI 键 |
FXOOEXPVBUPUIL-UHFFFAOYSA-J |
规范 SMILES |
[OH-].[OH-].[OH-].[OH-].[Mn+2].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


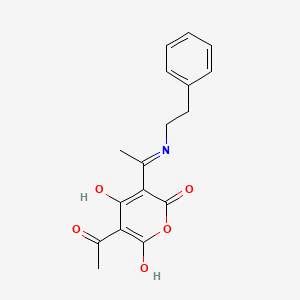
![N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B14275236.png)
![2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-](/img/structure/B14275255.png)
![N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14275262.png)
![2-[9-(4-Hydroxyphenyl)-9H-fluoren-9-yl]phenol](/img/structure/B14275263.png)
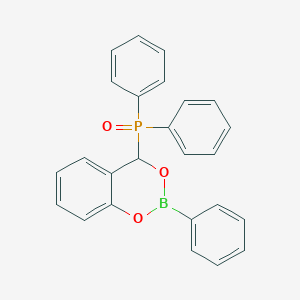
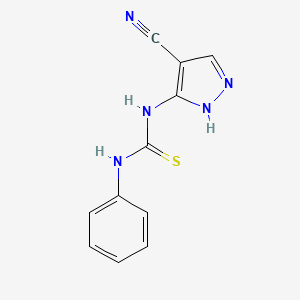
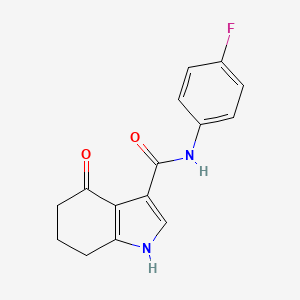
![3-[(1H-Indol-2-yl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14275287.png)
